molecular formula C17H25FN2O3S B2812989 1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 2034533-97-4

1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No. B2812989
M. Wt: 356.46
InChI Key: BDQOQTBMGOASJX-UHFFFAOYSA-N
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Description

1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone, also known as FPEP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FPEP belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Green Synthesis Approaches

Research demonstrates an interest in environmentally friendly synthesis methods. A study by Said et al. (2020) highlights the eco-friendly microwave-assisted synthesis of a structurally similar compound through click cyclocondensation. This approach not only accelerates the reaction but also supports regioselective synthesis, emphasizing the importance of green chemistry in creating novel compounds efficiently (M. Said et al., 2020).

Antimicrobial and Cytotoxic Activities

Compounds structurally related to "1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone" have been evaluated for their antimicrobial and antifungal properties. Gan et al. (2010) synthesized azole-containing piperazine derivatives and assessed their antibacterial, antifungal, and cytotoxic activities. The study revealed that several compounds exhibited moderate to significant activity, comparable to standard drugs, suggesting potential therapeutic applications (Lin-Ling Gan et al., 2010).

Antitumor Activity

The anticancer potential of piperazine derivatives is another area of interest. Yurttaş et al. (2014) investigated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their antiproliferative effects against breast cancer cells. The study found that specific compounds showed promising antiproliferative agents, indicating the potential of such molecules in cancer therapy (L. Yurttaş et al., 2014).

Pharmacological Evaluation

Compounds with the piperazine moiety have been evaluated for various pharmacological activities, including antipsychotic effects. Bhosale et al. (2014) designed and synthesized derivatives of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone, assessing their anti-dopaminergic and anti-serotonergic activities. Some derivatives exhibited considerable activity, highlighting the therapeutic potential of such compounds in treating psychiatric disorders (S. Bhosale et al., 2014).

properties

IUPAC Name

1-[4-(2-fluoroethyl)piperazin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-14(2)24(22,23)16-5-3-15(4-6-16)13-17(21)20-11-9-19(8-7-18)10-12-20/h3-6,14H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQOQTBMGOASJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Fluoroethyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

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